molecular formula C18H14BrN3S B11443007 6-bromo-N-(4-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine

6-bromo-N-(4-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11443007
M. Wt: 384.3 g/mol
InChI Key: GGPXDJAETDUESH-UHFFFAOYSA-N
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Description

6-bromo-N-(4-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(4-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.

    Bromination: Introduction of the bromine atom at the 6-position can be done using brominating agents such as N-bromosuccinimide (NBS).

    Substitution reactions:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions could target the imidazo[1,2-a]pyridine core or the bromine substituent, using reducing agents such as lithium aluminum hydride (LAH).

    Substitution: The bromine atom at the 6-position can be substituted with various nucleophiles under suitable conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a range of functionalized derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development.

    Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-bromo-N-(4-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the core structure and may exhibit similar biological activities.

    Brominated aromatic compounds: Compounds with bromine substituents often have unique reactivity and biological properties.

    Thiophene-containing compounds: Thiophene rings are common in many biologically active molecules.

Uniqueness

6-bromo-N-(4-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C18H14BrN3S

Molecular Weight

384.3 g/mol

IUPAC Name

6-bromo-N-(4-methylphenyl)-2-thiophen-3-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C18H14BrN3S/c1-12-2-5-15(6-3-12)20-18-17(13-8-9-23-11-13)21-16-7-4-14(19)10-22(16)18/h2-11,20H,1H3

InChI Key

GGPXDJAETDUESH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Br)C4=CSC=C4

Origin of Product

United States

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